Cas no 1427386-98-8 (ethyl 2-chloro-2-(cyclopropylimino)acetate)

ethyl 2-chloro-2-(cyclopropylimino)acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-chloro-2-(cyclopropylimino)acetate
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- インチ: 1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3
- InChIKey: MFEHZTBKRQVZLX-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(Cl)=NC1CC1
ethyl 2-chloro-2-(cyclopropylimino)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00865566-1g |
Ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 1g |
¥4541.0 | 2023-04-02 | |
TRC | B125963-50mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-124240-5.0g |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
Enamine | EN300-124240-250mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95.0% | 250mg |
$431.0 | 2023-10-02 | |
Enamine | EN300-124240-500mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95.0% | 500mg |
$679.0 | 2023-10-02 | |
TRC | B125963-100mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 100mg |
$ 340.00 | 2022-06-07 | ||
A2B Chem LLC | AV51179-500mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 500mg |
$750.00 | 2024-04-20 | |
1PlusChem | 1P01A4H7-1g |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 1g |
$1133.00 | 2025-03-04 | |
1PlusChem | 1P01A4H7-250mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 250mg |
$589.00 | 2025-03-04 | |
A2B Chem LLC | AV51179-100mg |
ethyl 2-chloro-2-(cyclopropylimino)acetate |
1427386-98-8 | 95% | 100mg |
$352.00 | 2024-04-20 |
ethyl 2-chloro-2-(cyclopropylimino)acetate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
ethyl 2-chloro-2-(cyclopropylimino)acetateに関する追加情報
Comprehensive Overview of Ethyl 2-Chloro-2-(cyclopropylimino)acetate (CAS No. 1427386-98-8)
Ethyl 2-chloro-2-(cyclopropylimino)acetate (CAS No. 1427386-98-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This compound, characterized by its unique cyclopropylimino and ester functional groups, serves as a versatile building block in modern synthetic chemistry. Its molecular structure, which combines a reactive chloroacetate moiety with a cyclopropyl ring, makes it particularly valuable for constructing complex molecular architectures.
In recent years, the demand for high-purity ethyl 2-chloro-2-(cyclopropylimino)acetate has surged due to its applications in the development of novel bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, where it acts as a key intermediate for heterocyclic compounds with therapeutic properties. The compound's ability to participate in cycloaddition reactions and nucleophilic substitutions has made it a focal point in medicinal chemistry, particularly in the synthesis of small molecule inhibitors and antimicrobial agents.
From an industrial perspective, CAS No. 1427386-98-8 is often utilized in the production of crop protection agents and specialty chemicals. Its chloroimino functionality allows for efficient derivatization, enabling the creation of compounds with tailored properties for specific agricultural applications. This aligns with the growing global emphasis on sustainable agriculture and precision farming, where customized chemical solutions are in high demand.
The synthesis and handling of ethyl 2-chloro-2-(cyclopropylimino)acetate require specialized knowledge due to its reactive nature. Modern green chemistry approaches are being applied to optimize its production, minimizing waste and energy consumption. This resonates with current trends in environmentally friendly synthesis, a topic frequently searched by professionals in the chemical industry.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the verification of its purity and structural integrity, which are critical factors for researchers and manufacturers alike. The compound's stability under various conditions is another area of active investigation, with studies focusing on its storage optimization and handling protocols.
In the context of intellectual property, 1427386-98-8 has been featured in numerous patents related to pharmaceutical formulations and chemical processes. This reflects its commercial importance and the ongoing innovation surrounding its applications. The compound's patent landscape is frequently analyzed by professionals seeking new chemical entities or process improvements in their respective fields.
Looking ahead, the potential applications of ethyl 2-chloro-2-(cyclopropylimino)acetate continue to expand. Current research is exploring its use in material science, particularly in the development of functional polymers and advanced coatings. These emerging applications demonstrate the compound's versatility and its relevance to cutting-edge technological developments.
For researchers working with this compound, understanding its structure-activity relationships is crucial. The spatial arrangement of its cyclopropyl ring and electron-withdrawing groups influences its reactivity pattern, making it a fascinating subject for mechanistic studies in organic chemistry. This aspect is particularly relevant to academic researchers and students searching for information on advanced organic synthesis techniques.
The global market for specialty chemicals like 1427386-98-8 is experiencing steady growth, driven by increasing R&D investments across multiple industries. Market analysts frequently examine trends related to such fine chemicals, making this compound part of broader discussions about chemical industry growth and innovation trends.
In conclusion, ethyl 2-chloro-2-(cyclopropylimino)acetate represents a compelling example of how specialized organic compounds can bridge multiple scientific disciplines. Its applications span from life sciences to material engineering, reflecting the interconnected nature of modern chemical research. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its position as a valuable tool for chemical innovation.
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